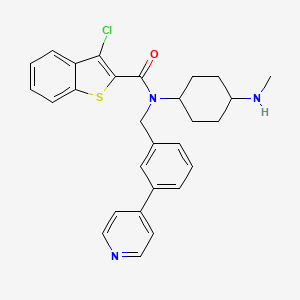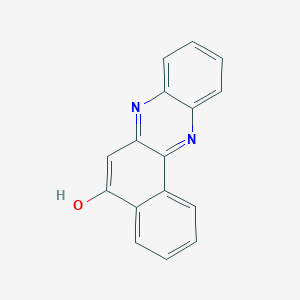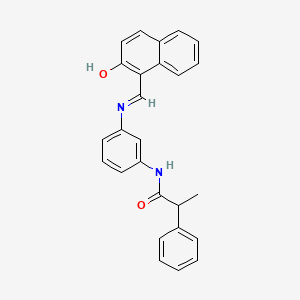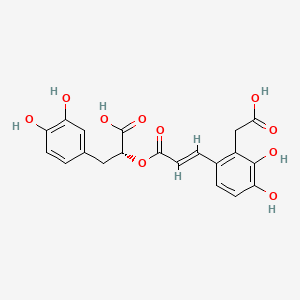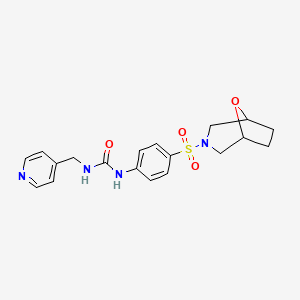
SBI-797812
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SBI-797812 is a small molecule that functions as an activator of nicotinamide phosphoribosyltransferase (NAMPT). This compound is known for its ability to enhance the production of nicotinamide mononucleotide (NMN), which subsequently increases the levels of nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is a crucial coenzyme in cellular metabolism and energy production, making this compound a compound of significant interest in various scientific fields .
Mechanism of Action
Target of Action
SBI-797812 is a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which plays a crucial role in cellular metabolism .
Mode of Action
This compound interacts with NAMPT and enhances its activity. It shifts the NAMPT reaction equilibrium towards the formation of Nicotinamide Mononucleotide (NMN), increases NAMPT’s affinity for ATP, stabilizes phosphorylated NAMPT, promotes the consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .
Biochemical Pathways
This compound affects the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . By activating NAMPT, this compound increases the production of NMN, the predominant NAD+ precursor in mammalian cells . This leads to an increase in intracellular levels of NAD+, which is a coenzyme for hundreds of dehydrogenases involved in redox reactions .
Pharmacokinetics
and cell-penetrant. It is also reported that dosing of mice with this compound elevates liver NAD+ , suggesting that it has good bioavailability and can reach target tissues effectively.
Result of Action
The activation of NAMPT by this compound leads to an increase in intracellular levels of NMN and NAD+ . This can have various cellular effects, given the vital role of NAD+ in diverse cellular processes, including cell signaling, DNA repair, cell division, and epigenetics .
Biochemical Analysis
Biochemical Properties
SBI-797812 plays a significant role in biochemical reactions. It interacts with the enzyme NAMPT, which is the rate-limiting enzyme in the NAD salvage pathway . This compound increases the affinity of NAMPT for ATP, stabilizes phosphorylated NAMPT, promotes consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It increases intracellular levels of NMN and NAD+ in cells . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NAMPT. It shifts the NAMPT reaction equilibrium towards NMN formation . This shift in equilibrium more efficiently generates NMN, turning NAMPT into a "super catalyst" .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to increase intracellular NMN and NAD+ levels
Dosage Effects in Animal Models
In animal models, dosing with this compound elevates liver NAD+
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it interacts with the enzyme NAMPT
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBI-797812 involves multiple steps, typically starting with the preparation of key intermediates. The process includes the formation of a core structure followed by functional group modifications to achieve the final compound. Specific details on the synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis methods, ensuring high purity and yield. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the synthesis. The compound is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
SBI-797812 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
SBI-797812 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the mechanisms of NAMPT activation and NAD+ biosynthesis.
Biology: Researchers use this compound to investigate cellular metabolism, aging, and the role of NAD+ in various biological processes.
Medicine: The compound is explored for its potential therapeutic effects in conditions related to NAD+ deficiency, such as metabolic disorders and age-related diseases.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
GMX1778: Another NAMPT activator with similar effects on NAD+ biosynthesis.
KPT-9274: A compound that targets NAMPT and has been studied for its potential therapeutic effects.
STF-118804: Known for its role in modulating NAD+ levels through NAMPT activation.
Uniqueness of SBI-797812
This compound is unique due to its high specificity and efficiency in activating NAMPT. It transforms NAMPT into a “super catalyst,” significantly enhancing the production of NMN and subsequently increasing NAD+ levels more effectively than other similar compounds .
Properties
IUPAC Name |
1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOHNHLOLGQCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does SBI-797812 interact with NAMPT to boost NAD+ levels?
A1: While the specific mechanism of action for this compound is not detailed in the abstract, we can infer some information. The abstract states that this compound activates NAMPT []. NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a precursor to NAD+ []. Therefore, by activating NAMPT, this compound likely enhances the conversion of nicotinamide to NMN, ultimately leading to increased NAD+ levels. Further research is needed to elucidate the precise molecular interactions between this compound and NAMPT.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



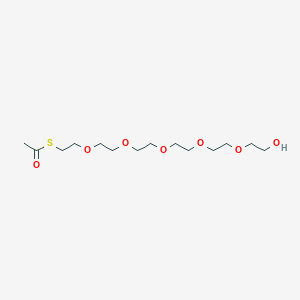

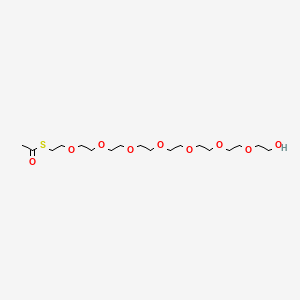

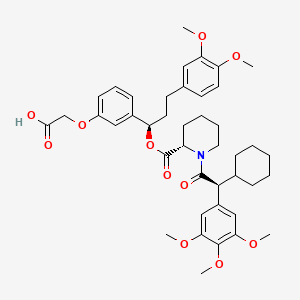
![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
